Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzamidothiazole moiety, and an ethyl ester group
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The affected pathway is the arachidonic acid pathway . By inhibiting COX-1 and COX-2 enzymes, the compound reduces the conversion of arachidonic acid to prostaglandins . This leads to a decrease in inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action include a significant reduction in inflammation. This is evidenced by the compound’s high IC50 values for COX-1 inhibition and excellent COX-2 SI values . It also showed significant inhibition of albumin denaturation, further demonstrating its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzamidothiazole intermediate, which is then coupled with a piperidine derivative. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate: shares structural similarities with other piperidine derivatives and benzamidothiazole compounds.
Piperidine Derivatives: These compounds are widely studied for their pharmacological activities and are present in many pharmaceuticals.
Benzamidothiazole Compounds: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and potential therapeutic applications. Its specific combination of functional groups allows for diverse chemical reactivity and interaction with biological targets.
Biological Activity
Overview of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate
This compound is a synthetic compound that likely belongs to the class of piperidine derivatives. Compounds in this class are often studied for their pharmacological properties, including their potential as analgesics, anti-inflammatory agents, and modulators of various biological pathways.
- Calcium Channel Modulation : Many piperidine derivatives have been shown to interact with calcium channels, particularly T-type calcium channels. This interaction can lead to various physiological effects, including vasodilation and modulation of neurotransmitter release .
- Inhibition of Enzymatic Activity : Some related compounds exhibit inhibitory effects on enzymes involved in inflammatory pathways. This suggests potential anti-inflammatory properties, which could be relevant for therapeutic applications .
- Neurotransmitter Receptor Interaction : Piperidine derivatives may also act on neurotransmitter receptors, including dopamine and serotonin receptors, influencing mood and pain perception .
Case Studies and Research Findings
While specific case studies on this compound are lacking, related compounds have been investigated:
- Synthesis and Evaluation : A study evaluated a series of piperidine derivatives for their inhibitory activity against T-type calcium channels, revealing structure-activity relationships that highlight the importance of specific substituents in enhancing biological activity .
- Pharmacological Profiles : Research has shown that certain piperidine derivatives can lower blood pressure in animal models without causing reflex tachycardia, indicating a favorable side effect profile for cardiovascular applications .
Data Table: Comparative Biological Activities
Future Research Directions
Given the structural similarities and biological activities of related compounds, future research on this compound should focus on:
- Synthesis and Characterization : Developing synthetic routes to obtain the compound in sufficient quantities for biological testing.
- In Vitro and In Vivo Studies : Conducting pharmacological studies to determine its effects on calcium channels, receptor interactions, and overall pharmacokinetics.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the molecular structure affect biological activity to optimize therapeutic potential.
Properties
IUPAC Name |
ethyl 4-[3-(2-benzamido-1,3-thiazol-4-yl)propanoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-2-29-21(28)25-12-10-16(11-13-25)22-18(26)9-8-17-14-30-20(23-17)24-19(27)15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFHQODFTURULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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